Neltenexine
Overview
Description
Preparation Methods
The synthesis of neltenexine involves several steps, starting with the preparation of the core structure, which includes a thiophene ring and a dibromo-substituted phenyl group. The synthetic route typically involves:
Step 1: Bromination of the phenyl ring to introduce bromine atoms at specific positions.
Step 2: Formation of the thiophene ring through cyclization reactions.
Step 3: Coupling of the brominated phenyl group with the thiophene ring.
Step 4: Introduction of the carboxamide group through amidation reactions.
Chemical Reactions Analysis
Neltenexine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Neltenexine has several scientific research applications, including:
Chemistry: Used as a model compound to study elastase inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes, particularly in respiratory diseases.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Neltenexine exerts its effects by targeting specific receptors in the body that play a key role in inflammatory and immune responses. By binding to these receptors, this compound modulates the body’s immune response, reducing inflammation and preventing disease progression . This mechanism is particularly beneficial in conditions characterized by chronic inflammation, such as COPD and asthma .
Comparison with Similar Compounds
Neltenexine is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Sobrerol: Another mucolytic agent used in respiratory diseases.
Bromhexine: A mucolytic and expectorant used to treat respiratory disorders.
Ambroxol: A metabolite of bromhexine with mucolytic and expectorant properties.
This compound’s uniqueness lies in its dual role as an elastase inhibitor and mucolytic agent, making it a promising candidate for treating respiratory conditions .
Properties
IUPAC Name |
N-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenyl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2O2S/c19-12-8-11(10-21-13-3-5-14(23)6-4-13)17(15(20)9-12)22-18(24)16-2-1-7-25-16/h1-2,7-9,13-14,21,23H,3-6,10H2,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLHKNBKUBAHJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)NC(=O)C3=CC=CS3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905076, DTXSID00869336 | |
Record name | Neltenexine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99453-84-6 | |
Record name | Neltenexine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099453846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neltenexine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Neltenexine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NELTENEXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U942DGM90X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.